4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-nitrobenzoate, commonly known as CNB-001, is a novel synthetic compound that has been developed for its neuroprotective properties. It has been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Mechanism of Action
The exact mechanism of action of CNB-001 is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. It has also been found to modulate various signaling pathways involved in neuronal survival and function.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a favorable safety profile and does not exhibit any significant toxicity or adverse effects in animal models. It has been found to cross the blood-brain barrier and accumulate in the brain tissue, indicating its potential therapeutic efficacy in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
CNB-001 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a long shelf-life. It has also been found to be stable under various storage conditions. However, one limitation of CNB-001 is that it is a relatively new compound, and its full therapeutic potential and side effects are not yet fully understood.
Future Directions
There are several future directions for the research and development of CNB-001. One direction is to investigate its potential therapeutic efficacy in the treatment of other neurological disorders such as multiple sclerosis and stroke. Another direction is to explore its potential use as a neuroprotective agent in aging-related cognitive decline. Furthermore, the development of novel formulations and delivery systems for CNB-001 could enhance its therapeutic efficacy and bioavailability.
Synthesis Methods
CNB-001 is synthesized through a multi-step process that involves the reaction of 4-chloro-2-nitrophenol with 4-fluorobenzaldehyde to form 4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenol. This intermediate compound is then reacted with 4-nitrobenzoyl chloride to produce CNB-001.
Scientific Research Applications
CNB-001 has been extensively studied for its neuroprotective properties in various in vitro and in vivo models. It has been found to protect neuronal cells from oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
properties
IUPAC Name |
[4-chloro-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFNO5/c23-16-6-12-21(30-22(27)15-4-9-18(10-5-15)25(28)29)19(13-16)20(26)11-3-14-1-7-17(24)8-2-14/h1-13H/b11-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOLPZLKIQWAIE-QDEBKDIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.